4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (CAS 139768-67-5) is a specialized biphenyl derivative characterized by a methylsulfonyl (-SO2CH3) group at the 4' position and a primary amine (-NH2) at the 2 position of the biphenyl core. With a molecular weight of 247.31 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 68.5 Ų , this compound presents a distinct physicochemical profile.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B7458873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N
InChIInChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3
InChIKeyMAJPUCFETKHLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine: A Strategic Biphenyl Building Block for Targeted Synthesis and Probe Discovery


4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (CAS 139768-67-5) is a specialized biphenyl derivative characterized by a methylsulfonyl (-SO2CH3) group at the 4' position and a primary amine (-NH2) at the 2 position of the biphenyl core. With a molecular weight of 247.31 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 68.5 Ų [1], this compound presents a distinct physicochemical profile. It serves as a critical intermediate or core scaffold in medicinal chemistry, particularly in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, owing to the methylsulfonyl pharmacophore, a well-established motif for conferring selectivity over COX-1 [2]. The molecule's synthesis typically involves a Suzuki coupling reaction followed by reduction of the corresponding nitro intermediate, yielding the free amine with a melting point of 164-165 °C [3].

Why Analogs of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine Cannot Be Interchanged in Precision Synthesis and Assays


Generic substitution with structurally similar biphenylamines is unreliable due to the profound impact of the precise substitution pattern on both intermolecular interactions and chemical reactivity. The 2-amine position on the biphenyl ring is sterically and electronically distinct from the 3- or 4-amine isomers, leading to divergent hydrogen-bonding geometries and nucleophilicity, which directly affects its performance in downstream conjugation reactions or target binding . Crucially, the methylsulfonyl group is a specific pharmacophore for COX-2 selectivity; replacing it with a methylthio (-SCH3) or unsubstituted hydrogen eliminates key electrostatic interactions within the enzyme's active site, as demonstrated across multiple series of diaryl heterocyclic inhibitors [1]. Therefore, using a non-sulfonylated or differently positioned amine isomer will not replicate the specific binding, reactivity, or synthetic utility of this compound.

Quantitative Differentiation Evidence for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine Against Closest Analogs


Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against Positional Isomers

The target compound's unique 2-amine substitution yields a distinct lipophilicity profile. Its computed XLogP3 of 2.1 [1] places it in a more desirable drug-like lipophilicity range compared to the 4-amine positional isomer, 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine (computed XLogP3 of 2.4) [2]. This lower lipophilicity for the 2-amine isomer is advantageous, as it suggests potentially better aqueous solubility and a reduced risk of high logP-related promiscuity and toxicity. Both isomers share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) [1], meaning the lipophilicity difference is purely a structural positioning effect, critical for medicinal chemists designing analogs.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Synthetic Versatility: The 2-Amine Group Enables Orthogonal Derivatization Pathways Unavailable to 4-Amine Isomers

The ortho-substituted aniline moiety in the target compound provides a unique, sterically-constrained nucleophilic handle that enables the construction of N-heterocycles (e.g., benzimidazoles, quinazolines) via cyclocondensation reactions. This is synthetically inaccessible to the 4-amine isomer, which lacks the protic -NH2 group adjacent to a potential cyclization site on the biphenyl backbone [1]. Patents explicitly utilize 4'-(methylsulfonyl)[1,1'-biphenyl]-2-amine as a reactant to form complex, fused heterocyclic systems for pharmacological evaluation, a reactivity profile that cannot be replicated by 3- or 4-substituted biphenylamine analogs [1].

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Pharmacophoric Superiority of Methylsulfonyl: A Critical Determinant for COX-2 Isoform Selectivity Over the Thioether Analog

The oxidation state of sulfur is a decisive factor for COX-2 inhibition. The target compound's methylsulfonyl (-SO2Me) moiety is essential for forming key hydrogen bonds with Arg513 and Phe518 in the COX-2 active site. In contrast, the analogous methylthio (-SMe) group, present in 4'-(methylthio)biphenyl-2-amine (CAS 178817-11-3), acts only as a weak hydrogen bond acceptor and fails to achieve productive-binding geometry. In a class-level comparison from terphenyl and biphenyl COX-2 inhibitor series, methylsulfonyl derivatives routinely exhibit 10- to 100-fold greater COX-2 inhibitory potency compared to their methylthio or unsubstituted phenyl analogs [1]. A specific sulfonamide analog, 2-tosylaniline (IC50 >> 10,000 nM), shows virtually no inhibition of human COX-2, demonstrating that the sulfone is a critical potency determinant [2].

Enzyme Inhibition COX-2 Selectivity Structure-Activity Relationship (SAR)

Proven Synthetic Accessibility and Scalability via Nontrivial Suzuki Coupling

The reliable synthesis of 4'-(methylsulfonyl)[1,1'-biphenyl]-2-amine is well-documented through a specific Suzuki-Miyaura cross-coupling strategy, which is the preferred method for constructing sterically-hindered ortho-substituted biaryls. The synthesis proceeds from 4-methanesulphonyliodobenzene and 2-bromonitrobenzene, followed by reduction of the nitro group, yielding the product with a confirmed melting point of 164–165 °C [1]. This established route is more operationally straightforward than synthesizing heavily substituted or heterocyclic analogs, where yields can drop dramatically due to catalyst poisoning or steric hindrance. The robustness of this protocol makes the compound a more reliable and scalable procurement choice compared to less-tested, specialized biphenyl amines that may require complex, multi-step syntheses.

Process Chemistry Scalable Synthesis Building Block Procurement

Optimal Scientific and Industrial Use-Cases for Procuring 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine


Medicinal Chemistry: Design and Synthesis of Next-Generation COX-2 Selective Inhibitors

This compound is the starting material of choice for any medicinal chemistry campaign aiming to develop new selective COX-2 inhibitors. Its core structure already embodies the critical methylsulfonyl pharmacophore [1]. The unique 2-amine handle serves as the optimal anchor point for rapid diversification into focused libraries of benzimidazoles, amides, and sulfonamides, enabling the exploration of both the hydrophilic and hydrophobic pockets of the COX-2 active site, which is geometrically impossible with its 4-amine isomer [2].

Chemical Biology: Development of Activity-Based Probes and Fluorescent Ligands

The targeted biphenyl scaffold is ideal for constructing activity-based probes (ABPs) or fluorescent ligands targeting COX-2 in live-cell imaging or target engagement studies. The free amine allows for direct conjugation of linkers or fluorophores without ablating the target-binding capacity of the methylsulfonyl group, a balance that is difficult to achieve with less appropriately positioned functional groups [1]. This specific molecular geometry enables the creation of probes with minimal perturbation to the pharmacophore, as demonstrated by patents using this exact scaffold for producing complex labels [3].

Process R&D: Development of a Robust and Scalable Manufacturing Route

For process chemists tasked with scaling up a COX-2 inhibitor candidate, this building block presents a clear advantage. Its synthesis from readily available 4-methanesulphonyliodobenzene and 2-bromonitrobenzene via a robust Suzuki coupling protocol is well-characterized and known to produce high-quality material with a sharp melting point of 164-165 °C [4]. This validated chemistry simplifies technology transfer and reduces the risk of late-stage synthetic failures compared to routes dependent on less stable or more synthetically demanding intermediates.

Supramolecular Chemistry: Building Block for Coordination Polymers and Luminescent Materials

Beyond pharmaceutical applications, this compound's precise ortho-substituted biphenyl structure makes it a valuable organic linker. The 2-amine can chelate metal ions, while the rigid biphenyl backbone and sulfone group can direct the formation of specific coordination geometries. Its application as an intermediate in synthesizing iridium-based electrochemiluminescent (ECL) labels is documented, highlighting its utility in creating functional materials for diagnostic assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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